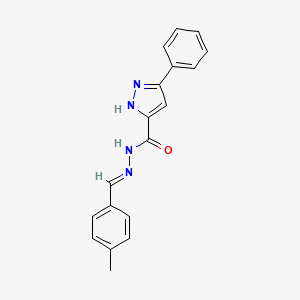

(E)-N'-(4-methylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(4-methylphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c1-13-7-9-14(10-8-13)12-19-22-18(23)17-11-16(20-21-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBHFZUCFLQGTG-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(4-methylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and various biological activities of this compound, supported by case studies and research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between 4-methylbenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. This reaction is usually catalyzed by an acid, such as acetic acid, leading to the formation of a hydrazone linkage with the elimination of water. Characterization techniques such as FT-IR, ^1H NMR, and ^13C NMR are employed to confirm the structure of the synthesized compound .

2. Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

2.2 Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

2.3 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced edema models demonstrated significant reductions in inflammation markers, suggesting its potential utility in treating inflammatory diseases .

3.1 Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, indicating potent activity at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

3.2 Anticancer Activity

In another study focusing on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary docking studies suggest that it may interact with key proteins involved in disease pathways, such as those associated with cancer and inflammation .

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing studies are essential to fully elucidate its mechanisms of action and therapeutic potential.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to pyrazole derivatives exhibit significant anticancer properties. (E)-N'-(4-methylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has been investigated for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Additionally, this compound has been evaluated for anti-inflammatory properties. It has been found to reduce inflammation markers in animal models, indicating potential applications in treating inflammatory diseases .

Synthesis of Functional Materials

The unique properties of this compound allow it to be used in synthesizing functional materials. Its ability to form coordination complexes can be utilized in creating novel materials for electronic and optical applications. Research is ongoing to explore its use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Biological Studies

Due to its specific interactions with biological targets, this compound serves as a valuable tool in biochemical research. It can be employed to study enzyme inhibition mechanisms and cellular signaling pathways, contributing to a deeper understanding of various biological processes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Induced apoptosis in cancer cell lines with IC50 values indicating significant potency. |

| Study 2 | Antimicrobial Properties | Effective against multiple bacterial strains; potential for drug development. |

| Study 3 | Anti-inflammatory Effects | Reduced levels of inflammatory cytokines in animal models; implications for treatment of chronic inflammatory conditions. |

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole-Carbohydrazide Derivatives

Spectroscopic and Computational Analysis

- IR Spectroscopy : The carbonyl (C=O) stretch in all compounds appears near 1650–1680 cm⁻¹, while the N-H vibration of the pyrazole ring is observed at 3200–3300 cm⁻¹. The 4-N(CH₃)₂ group in E-MABPC causes a 15 cm⁻¹ shift in C=N stretching compared to E-MBPC due to increased electron donation .

- NMR : The ¹H-NMR signal for the hydrazone proton (N=CH) ranges from δ 8.2–8.5 ppm. Electron-withdrawing substituents (e.g., Cl in E-DPPC) deshield this proton, shifting it upfield by 0.3 ppm compared to E-MBPC .

- DFT Studies : The HOMO-LUMO gap varies with substituents: E-MBPC (4.5 eV) > E-MABPC (4.1 eV) > E-DPPC (4.0 eV), correlating with reactivity and charge-transfer interactions .

Crystal Packing and Intermolecular Interactions

Hirshfeld surface analysis reveals that E-MBPC exhibits stronger O-H···N (8.2% of surface contacts) and C-H···π interactions (14.5%) compared to E-DPPC, which shows dominant Cl···H contacts (19.3%) due to its dichloro substituents . These interactions influence melting points and solubility: E-MBPC (m.p. 178°C) is more soluble in ethanol than E-DPPC (m.p. 192°C) .

Q & A

Basic Question: What is the standard synthetic route for (E)-N'-(4-methylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, and how is purity optimized?

Methodological Answer:

The compound is synthesized via a condensation reaction between 5-phenyl-1H-pyrazole-3-carbohydrazide and 4-methylbenzaldehyde in ethanol under reflux, catalyzed by acetic acid. The reaction typically proceeds for 2–4 hours, after which the product is precipitated in cold water, filtered, and recrystallized from ethanol or methanol to achieve >95% purity. Yield optimization (70–85%) requires stoichiometric control of reactants (1:1 molar ratio) and precise temperature monitoring . Purity is confirmed via melting point consistency, TLC, and HPLC.

Basic Question: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide, C=N stretch at ~1600 cm⁻¹ for the pyrazole ring) .

- NMR : ¹H NMR confirms E-configuration via the hydrazone proton signal at δ 8.3–8.5 ppm; ¹³C NMR resolves aromatic and carbonyl carbons .

- Single-crystal X-ray diffraction : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). SHELXL or WinGX suites refine crystallographic data, with R-factor thresholds <0.05 for high reliability .

Advanced Question: How do DFT/B3LYP calculations enhance understanding of electronic properties and solvation effects?

Methodological Answer:

DFT calculations at the B3LYP/6-311G(d,p) level model the compound’s geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gap, dipole moment). Solvation effects are incorporated via the IEFPCM model, revealing polarity-driven stability in aqueous environments. Key steps:

Optimize gas-phase geometry.

Apply SCRF (Self-Consistent Reaction Field) for solvation.

Compare experimental vs. computed NMR/IR data to validate accuracy (Δδ < 0.3 ppm for ¹H NMR) .

Advanced Question: What strategies resolve discrepancies between experimental and computational vibrational frequencies?

Methodological Answer:

Discrepancies often arise from anharmonicity in experimental IR vs. harmonic approximations in DFT. Mitigation strategies:

- Apply scaling factors (0.96–0.98) to computed frequencies.

- Use Natural Bond Orbital (NBO) analysis to identify hyperconjugative interactions altering vibrational modes.

- Cross-validate with Raman spectroscopy to distinguish between IR-active and inactive modes .

Advanced Question: How is Hirshfeld surface analysis applied to study crystal packing and intermolecular interactions?

Methodological Answer:

Hirshfeld surfaces (generated via CrystalExplorer) quantify intermolecular contacts (e.g., H-bonding, van der Waals interactions). For pyrazole-hydrazide derivatives:

- dnorm maps highlight H-bond donors/acceptors (e.g., N–H⋯O=C interactions).

- Fingerprint plots decompose contact types (e.g., 25–30% H-bond contribution in similar derivatives) .

Advanced Question: What protocols are used for molecular docking to predict biological activity?

Methodological Answer:

Protein Preparation : Retrieve target structures (e.g., DNA gyrase, carbonic anhydrase) from PDB (RCSB ID: 1KZN). Optimize with CHARMM force fields.

Ligand Preparation : Generate 3D conformers of the compound using OpenBabel.

Docking : Use AutoDock Vina with Lamarckian GA parameters (exhaustiveness=100). Validate docking poses via RMSD clustering (<2.0 Å).

Binding Affinity Analysis : Compare ΔG values with known inhibitors (e.g., -8.5 kcal/mol for DNA gyrase inhibition) .

Data Contradiction Analysis: How to address mismatches in experimental vs. theoretical NMR chemical shifts?

Methodological Answer:

Mismatches often stem from solvent effects or conformational averaging. Solutions:

- Recompute shifts with PCM solvent models (e.g., IEFPCM for DMSO).

- Perform MD simulations (10 ns, NPT ensemble) to sample conformers.

- Use GIAO (Gauge-Including Atomic Orbitals) method for NMR shift calculations, which accounts for electron correlation .

Advanced Question: What role do NBO and AIM analyses play in understanding intramolecular charge transfer?

Methodological Answer:

- NBO Analysis : Identifies stabilizing interactions (e.g., LP(N)→σ*(C–O) in hydrazide, stabilization energy ~20 kcal/mol).

- AIM (Atoms in Molecules) : Maps bond critical points (BCPs) to confirm hydrogen bond strength (ρ ~0.02–0.05 a.u.) .

Methodological Challenge: How to refine crystallographic data for twinned or low-resolution crystals?

Methodological Answer:

For twinned crystals:

- Use SHELXL ’s TWIN/BASF commands to model twin domains.

- Apply HKLF5 format for scaled data.

For low-resolution data (>1.0 Å), employ charge-flipping algorithms in SUPERFLIP or Patterson methods in SHELXD .

Advanced Question: How are solvation-free energies calculated, and what do they imply for bioactivity?

Methodological Answer:

Solvation-free energies (ΔGsolv) are computed via SMD or IEFPCM models. For pyrazole-hydrazides:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.